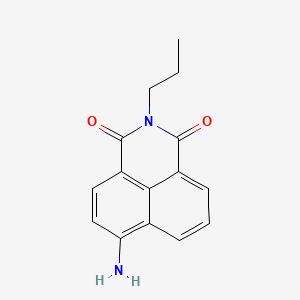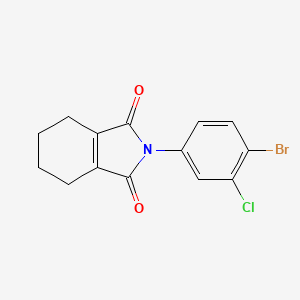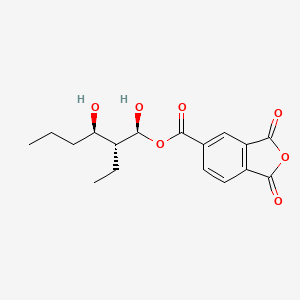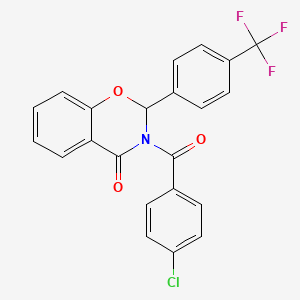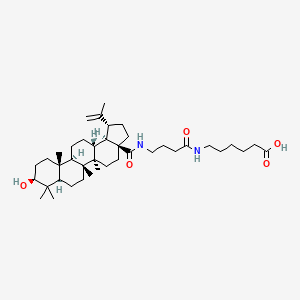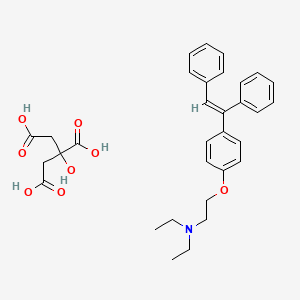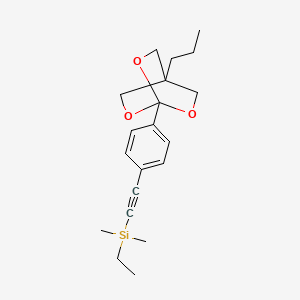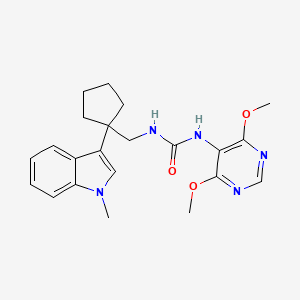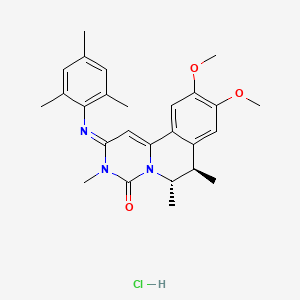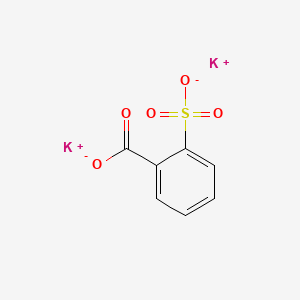![molecular formula C37H47N5 B12739221 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine CAS No. 57712-94-4](/img/structure/B12739221.png)
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine is a complex organic compound known for its vibrant red color. It is commonly referred to as Scarlet Red or Sudan IV. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-4-aminotoluene to form the diazonium salt. This intermediate is then coupled with 2-methylphenylamine to form the first azo linkage. The resulting compound undergoes a second diazotization and coupling with N-tridecylnaphthalen-2-amine to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in histological staining to highlight structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular components.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular components. The azo groups can form stable complexes with proteins and nucleic acids, altering their function. In biological systems, the compound can be metabolized to form reactive intermediates that interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sudan I: Another azo dye with a similar structure but different substituents on the aromatic rings.
Sudan III: Similar to Sudan IV but with different alkyl groups attached to the naphthalene ring.
Oil Red O: A related compound used for staining lipids in biological tissues.
Uniqueness
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its long alkyl chain enhances its solubility in non-polar solvents, making it particularly useful in industrial applications .
Properties
CAS No. |
57712-94-4 |
|---|---|
Molecular Formula |
C37H47N5 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-N-tridecylnaphthalen-2-amine |
InChI |
InChI=1S/C37H47N5/c1-4-5-6-7-8-9-10-11-12-13-18-27-38-36-25-23-31-20-15-16-21-33(31)37(36)42-41-35-26-24-32(28-30(35)3)39-40-34-22-17-14-19-29(34)2/h14-17,19-26,28,38H,4-13,18,27H2,1-3H3 |
InChI Key |
QAGZJRBUGVRFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


